molecular formula C15H13N3O4 B2898763 N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1448078-33-8

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2898763
CAS No.: 1448078-33-8
M. Wt: 299.286
InChI Key: GVJPIVKIZMNTHI-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a complex organic compound that features a cyanophenyl group, a furan ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-cyanophenylamine and 2-(furan-3-yl)-2-hydroxyethylamine. These intermediates are then reacted with oxalyl chloride to form the oxalamide linkage under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The cyanophenyl group can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like alkoxides or carboxylates can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the cyanophenyl group can produce primary amines.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique chemical structure and potential biological activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the furan ring, which may affect its reactivity and applications.

    N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide: Lacks the hydroxy group, which may influence its solubility and biological activity.

Uniqueness

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is unique due to the presence of both the furan ring and the hydroxyethyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c16-7-10-3-1-2-4-12(10)18-15(21)14(20)17-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJPIVKIZMNTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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